molecular formula C13H9F3N4 B12593916 [(4-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-78-9

[(4-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Katalognummer: B12593916
CAS-Nummer: 647839-78-9
Molekulargewicht: 278.23 g/mol
InChI-Schlüssel: AQLKFCKUOROORC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Cyanopyridin-2-yl)methylpropanedinitrile is a chemical compound that belongs to the class of nitriles. It features a pyridine ring substituted with a cyanomethyl group and a trifluoropropyl group, making it a versatile compound in organic synthesis and various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanopyridin-2-yl)methylpropanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanopyridine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Cyanopyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or trifluoropropyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Cyanopyridin-2-yl)methylpropanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (4-Cyanopyridin-2-yl)methylpropanedinitrile depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanomethyl group can participate in hydrogen bonding and other interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

(4-Cyanopyridin-2-yl)methylpropanedinitrile can be compared with other similar compounds such as:

    4-Cyanopyridine: Lacks the trifluoropropyl group, making it less lipophilic.

    3,3,3-Trifluoropropylamine: Lacks the pyridine ring and cyanomethyl group, resulting in different reactivity and applications.

    4-Cyanopyridine-3-boronic acid pinacol ester: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.

The unique combination of the pyridine ring, cyanomethyl group, and trifluoropropyl group in (4-Cyanopyridin-2-yl)methylpropanedinitrile imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

647839-78-9

Molekularformel

C13H9F3N4

Molekulargewicht

278.23 g/mol

IUPAC-Name

2-[(4-cyanopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)3-2-12(8-18,9-19)6-11-5-10(7-17)1-4-20-11/h1,4-5H,2-3,6H2

InChI-Schlüssel

AQLKFCKUOROORC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=C1C#N)CC(CCC(F)(F)F)(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.